Cas no 2377030-99-2 (Tert-butyl 2-bromo-1,3-oxazole-5-carboxylate)

Tert-butyl 2-bromo-1,3-oxazole-5-carboxylate is a brominated oxazole derivative featuring a tert-butyl ester group at the 5-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the construction of heterocyclic frameworks and pharmaceutical scaffolds. The bromine substituent at the 2-position enhances reactivity for cross-coupling reactions, such as Suzuki or Stille couplings, enabling further functionalization. The tert-butyl ester group offers stability under basic conditions while remaining cleavable under acidic conditions, providing flexibility in downstream modifications. Its well-defined structure and reactivity make it valuable for medicinal chemistry and materials science applications, where precise functional group manipulation is required.
Tert-butyl 2-bromo-1,3-oxazole-5-carboxylate structure
2377030-99-2 structure
Product Name:Tert-butyl 2-bromo-1,3-oxazole-5-carboxylate
CAS No:2377030-99-2
MF:C8H10BrNO3
MW:248.07390165329
CID:6331999
PubChem ID:145710905
Update Time:2025-10-29

Tert-butyl 2-bromo-1,3-oxazole-5-carboxylate Chemical and Physical Properties

Names and Identifiers

    • CVD03099
    • EN300-7438847
    • 2377030-99-2
    • tert-Butyl 2-bromooxazole-5-carboxylate
    • tert-Butyl2-bromooxazole-5-carboxylate
    • tert-butyl 2-bromo-1,3-oxazole-5-carboxylate
    • Tert-butyl 2-bromo-1,3-oxazole-5-carboxylate
    • Inchi: 1S/C8H10BrNO3/c1-8(2,3)13-6(11)5-4-10-7(9)12-5/h4H,1-3H3
    • InChI Key: HAOJRZMWQPNYLE-UHFFFAOYSA-N
    • SMILES: BrC1=NC=C(C(=O)OC(C)(C)C)O1

Computed Properties

  • Exact Mass: 246.98441g/mol
  • Monoisotopic Mass: 246.98441g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 202
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 52.3Ų

Tert-butyl 2-bromo-1,3-oxazole-5-carboxylate Pricemore >>

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